molecular formula C22H47NO4 B15166011 2-(2-Aminoethoxy)ethanol;octadecanoic acid CAS No. 216583-60-7

2-(2-Aminoethoxy)ethanol;octadecanoic acid

Cat. No.: B15166011
CAS No.: 216583-60-7
M. Wt: 389.6 g/mol
InChI Key: XPIYMNLRCWXBNE-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol;octadecanoic acid is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in organic synthesis and as an intermediate in various chemical reactions. Octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. The combination of these two components results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethoxy)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically involves mixing ethylenediamine and ethylene oxide in a specific molar ratio, followed by heating the mixture to facilitate the reaction . The product is then purified to obtain 2-(2-Aminoethoxy)ethanol.

Octadecanoic acid is commonly obtained from natural sources such as animal fats and vegetable oils. It can be extracted through hydrolysis or saponification of triglycerides, followed by purification processes such as distillation.

Industrial Production Methods

In industrial settings, 2-(2-Aminoethoxy)ethanol is produced using large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. Octadecanoic acid is produced through the hydrolysis of fats and oils, followed by refining processes to obtain high-purity stearic acid.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:

Octadecanoic acid primarily undergoes reactions typical of fatty acids, such as:

    Esterification: Reacts with alcohols to form esters.

    Hydrogenation: Can be hydrogenated to form stearic alcohol.

    Saponification: Reacts with bases to form soaps.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

2-(2-Aminoethoxy)ethanol is widely used in scientific research due to its versatility:

Octadecanoic acid has applications in:

    Cosmetics: Used as an emollient and thickening agent in creams and lotions.

    Food Industry: Used as a food additive and in the production of margarine and shortening.

    Pharmaceuticals: Used in the formulation of various medicinal products.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a nucleophile due to the presence of the amino group. It can form bonds with various electrophiles, facilitating the formation of new compounds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, enhancing its reactivity in different chemical environments .

Octadecanoic acid exerts its effects primarily through its hydrophobic nature, which allows it to interact with lipid membranes and other hydrophobic environments. It can modulate membrane fluidity and permeability, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)ethanol is unique due to its combination of amino and hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Octadecanoic acid is unique among fatty acids due to its long carbon chain and saturated nature, making it highly stable and suitable for a wide range of industrial and commercial applications.

Properties

CAS No.

216583-60-7

Molecular Formula

C22H47NO4

Molecular Weight

389.6 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanol;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);6H,1-5H2

InChI Key

XPIYMNLRCWXBNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(COCCO)N

Origin of Product

United States

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